

Quinalphos: A Technical Guide to its Chemical Structure, Properties, and Analysis

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Compound of Interest

Compound Name:	Quinalphos
Cat. No.:	B1678678

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Abstract

Quinalphos is a widely used organothiophosphate insecticide and acaricide, recognized for its efficacy against a broad spectrum of chewing and sucking pests in various agricultural settings. As an irreversible inhibitor of acetylcholinesterase (AChE), its mode of action leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity to target organisms. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **quinalphos**. It further details established experimental protocols for its analytical determination and toxicological assessment. Included are visualizations of its chemical structure and a key signaling pathway to facilitate a deeper understanding of its molecular interactions and mechanism of action.

Chemical Structure and Identification

Quinalphos, with the IUPAC name O,O-diethyl O-quinoxalin-2-yl phosphorothioate, is characterized by a quinoxaline ring linked to a diethyl phosphorothioate group.[\[1\]](#)[\[2\]](#)

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C9 -- C10; C10 -- C11 [style=double]; C11 -- C12; C12 -- C7 [style=double]; C12 -- N2; }
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Caption: Signaling pathway of **Quinalphos**-induced neurotoxicity.

The overstimulation of muscarinic receptors can lead to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). [3] The overstimulation of nicotinic receptors can cause muscle fasciculations, cramping, and eventually paralysis. [4]

Experimental Protocols

Analytical Determination of Quinalphos

This method is suitable for the quantification of **quinalphos** residues in environmental and food samples.

- Sample Preparation (QuEChERS Method):
 - Homogenize 10-15 g of the sample.
 - Add an appropriate internal standard.
 - Extract with acetonitrile.

- Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
- Centrifuge to separate the layers.
- The supernatant is subjected to dispersive solid-phase extraction (d-SPE) for cleanup using a sorbent like primary secondary amine (PSA).
- Centrifuge and collect the supernatant for GC-MS analysis.
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms).
 - Injection: Splitless injection mode is commonly used for trace analysis.
 - Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70-80°C), ramps up to a higher temperature (e.g., 280-300°C) to elute the analyte. For example, hold at 80°C for 2 minutes, then ramp at 20°C/min to 180°C, then at 5°C/min to 300°C and hold for 10 minutes. [5] * Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. [5][6]

Reverse-phase HPLC is also a viable method for the determination of **quinalphos**.

- Sample Preparation: Similar to the QuEChERS method described for GC-MS.
- HPLC Conditions:
 - Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [1] * Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is 80:20 (v/v) acetonitrile:water. [1] * Flow Rate: Typically around 1.0 - 1.5 mL/min. [1] * Detector: A UV-Vis or photodiode array (PDA) detector set at the wavelength of maximum absorbance for **quinalphos** (around 316 nm). [1]

Toxicological Assessment

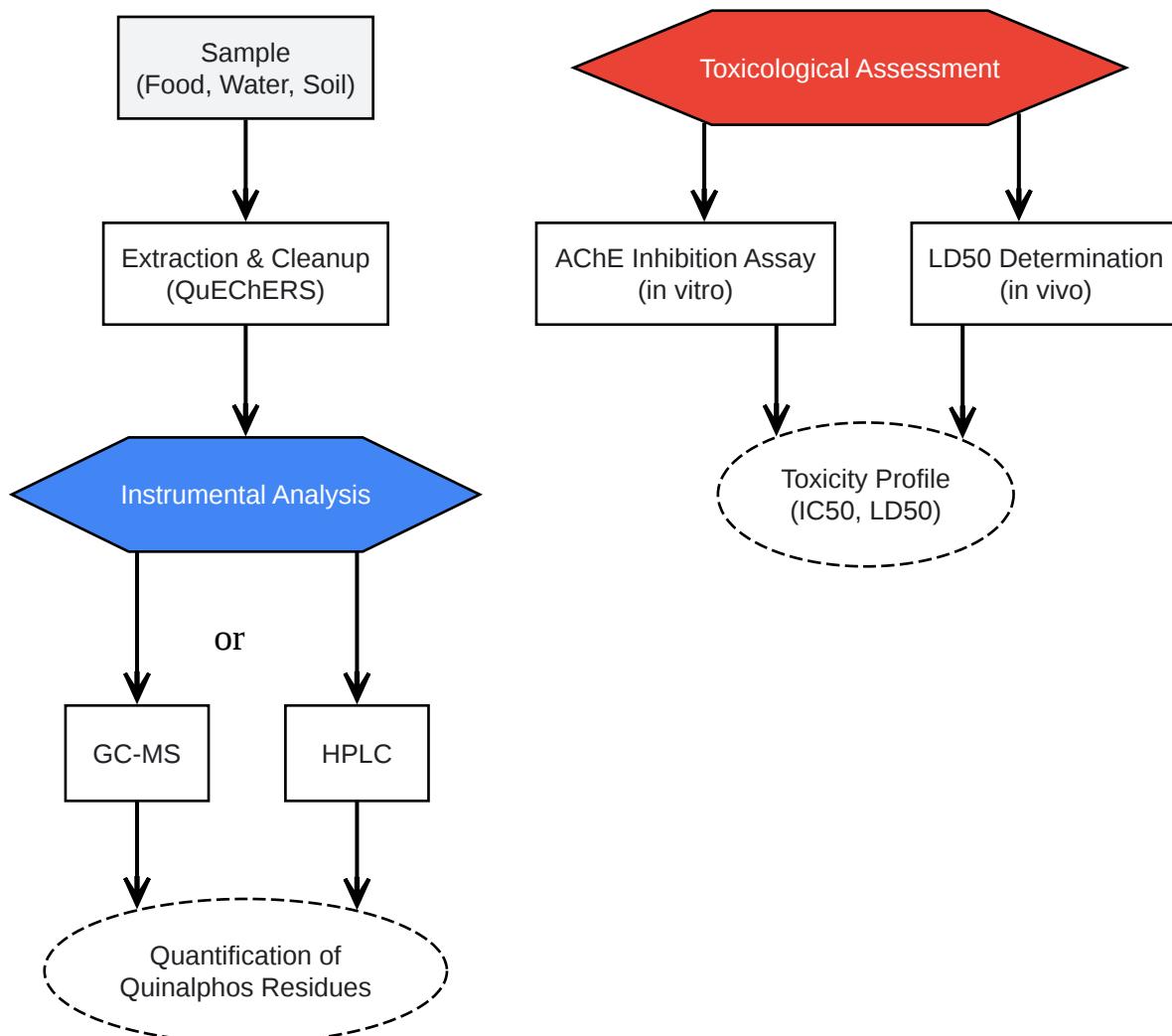
This in vitro colorimetric assay is used to determine the inhibitory effect of **quinalphos** on AChE activity.

- Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCl) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.
- Protocol Outline:
 - Reagent Preparation:
 - Phosphate buffer (e.g., 0.1 M, pH 8.0).
 - DTNB solution in buffer.
 - ATCl solution in deionized water.
 - AChE enzyme solution in buffer.
 - **Quinalphos** solutions at various concentrations.
 - Assay Procedure (in a 96-well plate):
 - Add buffer, AChE solution, and DTNB to the wells.
 - Add the **quinalphos** solution (or solvent for control) and pre-incubate to allow the inhibitor to interact with the enzyme.
 - Initiate the reaction by adding the ATCl substrate.
 - Measure the absorbance at 412 nm kinetically over a period of time using a microplate reader.
 - Data Analysis:
 - Calculate the rate of reaction for each concentration of **quinalphos**.

- Determine the percentage of inhibition relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the **quinalphos** concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This in vivo assay determines the median lethal dose of a substance. It is typically performed in animal models like rats or mice.

- Principle: Groups of animals are administered different doses of the test substance, and the mortality rate is observed over a specified period (usually 24-96 hours). The LD_{50} is the statistically estimated dose that is expected to cause death in 50% of the treated animals.
- General Procedure:
 - Animal Selection: Use a single species of healthy, young adult animals of a specific weight range.
 - Dose Preparation: Prepare a series of graded doses of **quinalphos**, typically in a suitable vehicle (e.g., corn oil).
 - Administration: Administer the doses to different groups of animals via a specific route (e.g., oral gavage, dermal application). A control group receives only the vehicle.
 - Observation: Observe the animals for signs of toxicity and mortality at regular intervals for a set period.
 - Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD_{50} value from the dose-response data.



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Caption: General experimental workflow for **quinalphos** analysis.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and analytical methodologies for **quinalphos**. The information presented, including the structured data tables and diagrams of its chemical structure and mechanism of action, serves as a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental aspects is essential for assessing its environmental impact, toxicological profile, and for the development of potential remediation strategies or alternative pest control agents.

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